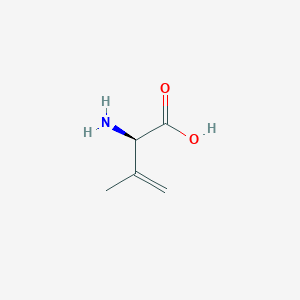

3-Butenoic acid, 2-amino-3-methyl-, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

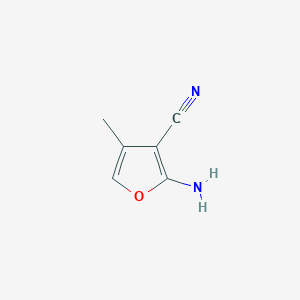

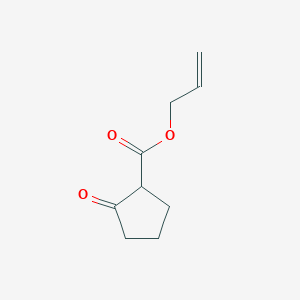

The compound "3-Butenoic acid, 2-amino-3-methyl-, (R)-", also known as vinylglycine, is a β,γ-unsaturated α-amino acid that has been isolated from the mushroom Rhodophyllus nidorosus. It is noteworthy for being the simplest compound within its class of unsaturated amino acids. The presence of this amino acid in nature has been confirmed through comparison with synthetically produced material, indicating its biological relevance and the potential for racemization .

Synthesis Analysis

The synthesis of related compounds, such as (2S, 3R)-3-methylglutamic acid, has been achieved through the Arndt–Eistert homologation process. This method retains the configuration at C-3 when starting from protected (2S, 3S)-3-methylaspartic acid. Additionally, a high diastereoselective conjugate addition of the lithiated anion of the bis-lactim ether of cyclo-(R-Val-Gly) to methyl (E)-butenoate has been used to produce (2S, 3R)-3-methylglutamic acid in good yield. The use of isopentyl (Z)-butenoate in a similar reaction yielded (2S, 3S)-3-methylglutamic acid, demonstrating the versatility and specificity of synthetic approaches in generating various stereoisomers of related compounds .

Molecular Structure Analysis

The molecular structure of "3-Butenoic acid, 2-amino-3-methyl-, (R)-" is characterized by the presence of a vinyl group adjacent to the amino acid moiety. This structural feature contributes to the compound's unsaturation and potential for chemical reactivity. The stereochemistry at the chiral center is specified as the (R)-configuration, which is significant for the compound's biological activity and interaction with enzymes and receptors .

Chemical Reactions Analysis

The chemical reactivity of "3-Butenoic acid, 2-amino-3-methyl-, (R)-" is influenced by its unsaturated bond and amino acid functionality. The unsaturation allows for reactions such as conjugate additions, as demonstrated in the synthesis of related compounds. The amino group can participate in typical amino acid reactions, including the formation of peptides and coupling with other carboxylic acids or esters. The specific reactivity patterns of this compound have not been detailed in the provided papers, but can be inferred based on its functional groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Butenoic acid, 2-amino-3-methyl-, (R)-" are not explicitly detailed in the provided papers, some properties can be deduced. As an α-amino acid, it likely has zwitterionic properties at physiological pH, with the ability to donate and accept protons. The unsaturated nature of the compound suggests potential for polymerization or participation in addition reactions. The compound's solubility, melting point, and other physical properties would be influenced by its molecular structure and the presence of both polar and nonpolar regions .

科学的研究の応用

Isolation from Natural Sources

- 2(R)-Amino-3-butenoic acid (vinylglycine), a simple β,γ-unsaturated α-amino acid, was isolated from the mushroom Rhodophyllus nidorosus. This study confirmed the structure by comparison with synthetic material (Dardenne, Casimir, Marlier, & Larsen, 1974).

Role in Biosynthesis

- The compound plays a role in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a part of cyclosporin A biosynthesis. An intermediate in this process, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, was identified as key in the biosynthetic route (Offenzeller et al., 1993).

Imaging and Diagnostic Applications

- Enantiomers of 2-amino-2-methyl-4-iodo-3-(E)-butenoic acid were synthesized and radioiodinated for potential use in brain tumor imaging with single-photon emission computerized tomography (Yu et al., 2007).

Chemical Synthesis and Modification

- Various studies have explored the chemical synthesis and modification of derivatives of 3-Butenoic acid, 2-amino-3-methyl-, (R)-. This includes studies on N- and C-substitution (alkylation, acylation) of ethyl 3-amino-2-butenoate, which is a closely related compound (Shabana, Rasmussen, & Lawesson, 2010).

Applications in Materials Science

- The compound has applications in materials science, particularly in the preparation of high molecular weight polymers like poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), which can be used as a precursor for carbon fiber (Ju et al., 2020).

Pharmacological Research

- In pharmacological research, the compound has been explored for its potential in creating analogues of neuropeptides and gastrin antagonists with anxiolytic properties (Horwell et al., 1991).

特性

IUPAC Name |

(2R)-2-amino-3-methylbut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBBWGXTPGZRW-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453700 |

Source

|

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butenoic acid, 2-amino-3-methyl-, (R)- | |

CAS RN |

60103-01-7 |

Source

|

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)